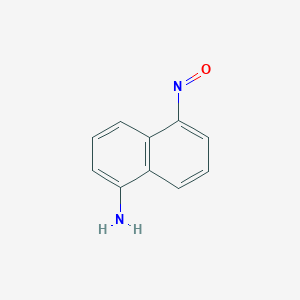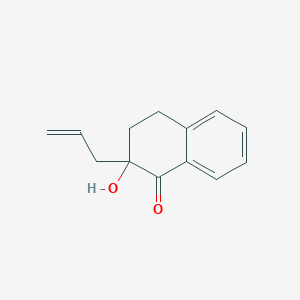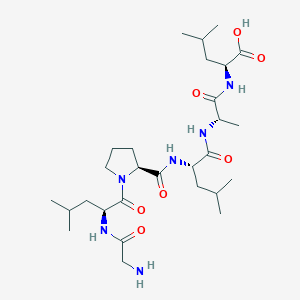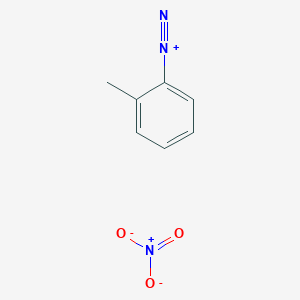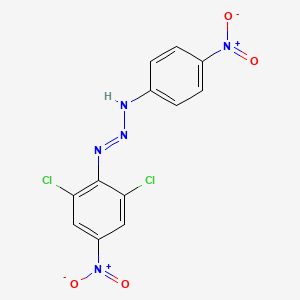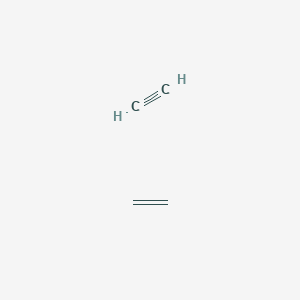![molecular formula C15H20O2S B14245143 S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate CAS No. 389622-14-4](/img/structure/B14245143.png)
S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring attached to a thioate group, which is further connected to a dimethylocta-diene chain. The presence of both furan and thioate groups contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate typically involves the reaction of furan-2-ylmethanethiol with 3,7-dimethylocta-2,6-dien-1-ol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the thioate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems ensures efficient production while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of the furan ring.
Applications De Recherche Scientifique
S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate involves its interaction with specific molecular targets. The thioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring may also interact with biological membranes, affecting their integrity and function. These interactions contribute to the compound’s biological and therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethylocta-2,6-dien-1-ol: A related compound with similar structural features but lacking the thioate group.
Furan-2-ylmethanethiol: Contains the furan ring and thiol group but lacks the dimethylocta-diene chain.
Uniqueness
S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate is unique due to the combination of the furan ring, thioate group, and dimethylocta-diene chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
389622-14-4 |
|---|---|
Formule moléculaire |
C15H20O2S |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
S-(furan-2-ylmethyl) 3,7-dimethylocta-2,6-dienethioate |
InChI |
InChI=1S/C15H20O2S/c1-12(2)6-4-7-13(3)10-15(16)18-11-14-8-5-9-17-14/h5-6,8-10H,4,7,11H2,1-3H3 |
Clé InChI |
SQPCJQAPXYUACT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CC(=O)SCC1=CC=CO1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


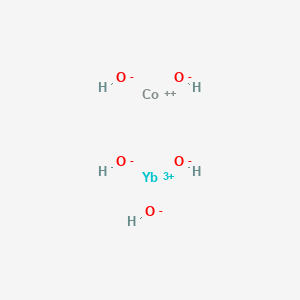
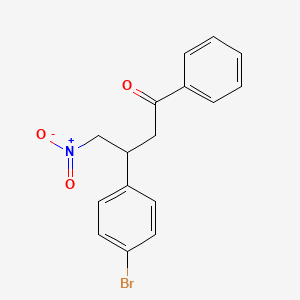
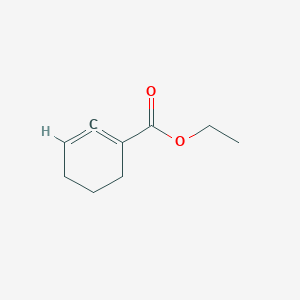
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
